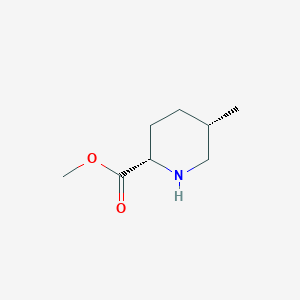
2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide, also known as JNJ-47965567, is a novel small molecule that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been found to exhibit promising results in preclinical studies for various diseases.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by modulating the activity of various enzymes and receptors in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that plays a key role in the regulation of glucose and lipid metabolism.
Biochemische Und Physiologische Effekte
2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide has been found to exhibit various biochemical and physiological effects. In preclinical studies, the compound has been found to reduce inflammation and pain. It has also been found to exhibit antitumor activity by inhibiting the growth of cancer cells. The compound has been found to exhibit neuroprotective effects in animal models of Alzheimer's disease and multiple sclerosis. The compound has also been found to regulate glucose and lipid metabolism, making it a potential therapeutic option for metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide in lab experiments include its reproducibility, low toxicity, and potential therapeutic applications. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for further studies to establish its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the scientific research application of 2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide. One potential direction is the further investigation of its therapeutic potential in various diseases such as cancer, Alzheimer's disease, and multiple sclerosis. Another potential direction is the development of more efficient synthesis methods for this compound. Furthermore, the safety and efficacy of this compound in humans need to be established through clinical trials.
Synthesemethoden
The synthesis of 2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide involves a multi-step process. The first step involves the preparation of 2-chloro-4-pyridinecarboxylic acid, which is then reacted with 2-methoxypyridine-3-amine to form the intermediate compound. This intermediate is then subjected to a series of reactions to form the final product, 2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide. The synthesis method has been reported in detail in the scientific literature and has been found to be reproducible.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide has been found to exhibit potential therapeutic applications in various diseases. In preclinical studies, this compound has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. The compound has also been found to exhibit potential in the treatment of neurological disorders such as Alzheimer's disease and multiple sclerosis. The scientific research application of this compound is still in the early stages, and further studies are required to establish its therapeutic potential in humans.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-18-12-9(3-2-5-15-12)16-11(17)8-4-6-14-10(13)7-8/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYBYXWELMROOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2586202.png)

![N-(3,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2586208.png)
![4-[(4-chloroanilino)methylene]-2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2586209.png)


![5-propyl-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2586215.png)

![3-Difluoromethyl-5-propylsulfanyl-[1,2,4]triazol-4-ylamine](/img/structure/B2586218.png)

![N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2586222.png)


